6-(4-methoxyphenyl)-3-methyl-N-[4-(morpholin-4-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4-MORPHOLINOBENZYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4-MORPHOLINOBENZYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the annulation of a pyridine ring to 4-aminoisoxazoles, followed by the isoxazole ring closure in functionalized pyridine derivatives . The reaction conditions often require the use of strong bases like sodium hydride (NaH) in solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4-MORPHOLINOBENZYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO_4), reducing agents such as lithium aluminum hydride (LiAlH_4), and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4-MORPHOLINOBENZYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4-MORPHOLINOBENZYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been reported to inhibit enzymes like Hsp90 and HDAC6, which are involved in protein folding and gene expression, respectively . These interactions can lead to antiproliferative effects, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]pyridine: Known for its Hsp90 and HDAC6 inhibitory activity.
Isoxazole derivatives: Various derivatives exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.
Uniqueness
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(4-MORPHOLINOBENZYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a methoxyphenyl group, a morpholinobenzyl moiety, and an isoxazolo[5,4-b]pyridine core makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C26H26N4O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-[(4-morpholin-4-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O4/c1-17-24-22(15-23(28-26(24)34-29-17)19-5-9-21(32-2)10-6-19)25(31)27-16-18-3-7-20(8-4-18)30-11-13-33-14-12-30/h3-10,15H,11-14,16H2,1-2H3,(H,27,31) |
InChI Key |
HJGXKAKCFXHTIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
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